Anidulafungin
Description
Contextualizing Anidulafungin within the Echinocandin Class of Antifungals
This compound is a member of the echinocandin class of antifungal drugs, which are characterized by their unique mechanism of action targeting the fungal cell wall. drugbank.comwikipedia.org This class of drugs represents a critical advancement in the management of invasive fungal infections.
The discovery of echinocandins dates back to the 1970s. nih.gov this compound, derived from a fermentation product of Aspergillus nidulans, was the first echinocandin to be discovered, though it was the third to be approved by the U.S. Food and Drug Administration (FDA) in February 2006, following caspofungin and micafungin (B1204384). wikipedia.orgnih.govnih.gov It was originally developed by Eli Lilly and later by Vicuron Pharmaceuticals before being acquired by Pfizer. wikipedia.orgdrfungus.org The development of this compound and other echinocandins was a significant step forward in antifungal therapy, offering a new class of agents with a distinct mechanism of action compared to the pre-existing azoles and polyenes. nih.govoup.com This provided a crucial therapeutic option, especially for infections caused by fungal strains resistant to older drugs. nih.govoup.com
This compound, caspofungin, and micafungin share the same core mechanism of action but exhibit differences in their pharmacokinetic profiles and in vitro activities against certain fungal species. nih.gov A key distinction of this compound is its unique degradation pathway; it undergoes slow, spontaneous chemical degradation at physiological temperature and pH to an inactive peptide, rather than hepatic metabolism. drugbank.comnih.gov This characteristic means that its pharmacokinetics are not significantly altered by hepatic or renal impairment, a notable advantage in critically ill patients who often present with organ dysfunction. nih.govjohnshopkins.edu
In terms of antifungal activity, all three echinocandins are potent against most Candida species. nih.gov However, some studies have shown variations in their in vitro potency. For instance, against Candida glabrata, some research suggests that micafungin may be as or more effective than caspofungin or this compound based on minimum inhibitory concentrations (MICs). nih.gov Conversely, this compound has demonstrated potent activity against biofilms formed by various Candida species, in some cases showing greater activity than caspofungin. nih.gov A retrospective study comparing micafungin and this compound for candidemia found no significant difference in clinical response or mortality, though the clearance time of candidemia was shorter in the this compound group. oup.com
Table 1: Comparative Characteristics of Echinocandins
| Feature | This compound | Caspofungin | Micafungin |
|---|---|---|---|
| Metabolism | Slow, non-enzymatic chemical degradation. drugbank.comnih.gov | Hepatic metabolism. | Hepatic metabolism. |
| Dose Adjustment in Hepatic Impairment | Not required. nih.govjohnshopkins.edu | Required in moderate impairment. | Not typically required, but monitoring advised in severe impairment. nih.gov |
| Protein Binding | >99%. nih.gov | ~97%. | >99%. |
| Half-life | Terminal half-life of 40-50 hours. nih.gov | Varies by phase; terminal half-life of 20-50 hours. | 11-17 hours. |
| Primary Excretion Route | Feces (<10% as intact drug). medscape.com | Urine and feces. | Feces. |
The Growing Challenge of Invasive Fungal Infections and this compound's Role
The incidence of invasive fungal infections (IFIs) has risen significantly, particularly in immunocompromised patient populations, such as those with cancer, HIV/AIDS, or undergoing organ transplantation. nih.gov These infections are associated with high rates of morbidity and mortality. nih.gov Candida and Aspergillus species are the most frequent causes of IFIs. openaccessjournals.com this compound plays a crucial role in addressing this challenge, demonstrating efficacy against a broad spectrum of Candida species, including those resistant to fluconazole (B54011). nih.govnih.gov Clinical trials have established its effectiveness in treating candidemia and other forms of invasive candidiasis. nih.govnih.gov In a notable randomized controlled trial, this compound was found to be superior to fluconazole for the treatment of invasive candidiasis. nih.govnih.gov The echinocandins, including this compound, are now recommended as first-line therapy for many forms of invasive candidiasis, especially in moderately to severely ill patients or when azole resistance is a concern. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAMHSQVVQIOT-MFAJLEFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H73N7O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1140.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Anidulafungin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 5.64e-02 g/L | |
| Record name | Anidulafungin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Anidulafungin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
166663-25-8 | |
| Record name | Anidulafungin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166663258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anidulafungin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terphenyl]-4-yl]carbonyl] -L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANIDULAFUNGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HLM53094I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Anidulafungin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Antifungal Action
The primary mechanism of anidulafungin's antifungal activity is the targeted disruption of fungal cell wall synthesis. nih.govyoutube.comnih.gov This specificity for fungal cells is a key characteristic, as the molecular target is absent in mammalian cells, contributing to a favorable therapeutic profile. drugbank.comoup.com
Elucidation of this compound's Interaction with Fungal β-(1,3)-D-Glucan Synthase
This compound exerts its antifungal effect by selectively targeting and inhibiting β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. drugbank.comoup.comnih.govnih.govdrugbank.comwikipedia.orgnumberanalytics.comnih.govmedkoo.comnih.govfrontiersin.orgpatsnap.comwikipedia.org This enzyme complex is responsible for the synthesis of β-(1,3)-D-glucan, a fundamental polysaccharide component that provides structural integrity to the fungal cell wall. nih.govresearchgate.netresearchgate.net The catalytic subunit of this enzyme, encoded by the FKS genes, is the specific site of interaction for echinocandins like this compound. nih.gov
The inhibition of β-(1,3)-D-glucan synthase by this compound follows a non-competitive model. oup.comnih.govnih.govnih.gov This means that this compound does not bind to the active site of the enzyme where the substrate, UDP-glucose, would normally bind. Instead, it is thought to bind to a different site on the enzyme, likely within a groove formed by transmembrane helices of the Fks1 subunit. nih.gov This binding event induces a conformational change in the enzyme, thereby inhibiting its catalytic activity without competing with the substrate. oup.comnih.gov This mode of inhibition is effective even at high substrate concentrations.
Table 1: Kinetic and Susceptibility Profile of this compound
| Parameter | Observation | Species/Conditions | Citation |
| Inhibition Type | Non-competitive | Fungal β-(1,3)-D-glucan synthase | oup.comnih.govnih.gov |
| Target Enzyme | β-(1,3)-D-glucan synthase | Candida spp., Aspergillus spp. | drugbank.comoup.comdrugbank.com |
| MIC90 | Low against C. albicans, C. glabrata | Candida species | nih.gov |
Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values indicate high potency.
Impact on Fungal Cell Wall Integrity and Osmotic Stability
The inhibition of β-(1,3)-D-glucan synthesis leads to a significant depletion of this crucial polymer in the fungal cell wall. drugbank.comresearchgate.net This depletion compromises the structural integrity of the cell wall, rendering the fungus unable to withstand osmotic stress. drugbank.comnih.gov The weakened cell wall cannot maintain its normal shape and rigidity, leading to cell lysis and ultimately, fungal cell death. drugbank.comnih.gov Electron microscopy studies have revealed major disturbances in the cell wall of Candida species following exposure to this compound. nih.gov This disruption of the cell wall is the primary fungicidal mechanism of this compound against susceptible fungi like Candida species. nih.govnih.gov In filamentous fungi such as Aspergillus, this disruption manifests as irregular hyphal growth. nih.gov
Downstream Cellular Effects of β-(1,3)-D-Glucan Synthesis Inhibition
One of the key downstream consequences is the activation of the Cell Wall Integrity (CWI) signaling pathway. researchgate.netnih.govmdpi.commdpi.com This is a compensatory stress response pathway that fungi activate in an attempt to repair cell wall damage. researchgate.netmdpi.com The CWI pathway, often mediated by the protein kinase C (PKC) and the MAP kinase Mkc1, leads to the upregulation of genes involved in cell wall biogenesis, including those responsible for chitin (B13524) synthesis. nih.govnih.gov This results in an increased deposition of chitin in the cell wall as the fungus attempts to compensate for the lack of glucan.
Furthermore, this compound treatment leads to several other notable downstream effects:
Reduced Adherence: Candida cells exposed to this compound exhibit a significant reduction in their ability to adhere to host epithelial cells. nih.gov
Increased Susceptibility to Immune Cells: The altered cell wall structure makes the fungal cells more susceptible to killing by host immune cells, such as macrophages. nih.gov
Hypersusceptibility to Cell Wall-Active Agents: Fungal cells that have been exposed to this compound show increased susceptibility to other compounds that target the cell wall, such as sodium dodecyl sulfate (B86663) and calcofluor white. nih.gov
Inhibition of Biofilm Formation: this compound has demonstrated activity against the formation of biofilms by various Candida and Aspergillus species.
Table 2: Summary of Key Downstream Cellular Effects of this compound
| Downstream Effect | Description | Quantitative Finding | Affected Species | Citation |
| Post-Antifungal Effect (PAFE) | Prolonged inhibition of fungal growth after brief drug exposure. | Regrowth of 12 isolates inhibited for ≥12 h. | Candida spp. | nih.gov |
| Reduced Adherence | Decreased ability to attach to host cells. | Relative adherence reduced to 58-69% of control. | C. albicans, C. parapsilosis, C. glabrata | nih.gov |
| Increased Macrophage Killing | Enhanced susceptibility to phagocytic killing. | Three of four tested isolates showed hypersusceptibility (P ≤ 0.007). | Candida spp. | nih.gov |
| CWI Pathway Activation | Compensatory stress response to cell wall damage. | Phosphorylation of Mkc1 is a key event. | Candida albicans | nih.gov |
Antifungal Spectrum and in Vitro Susceptibility Research
Comprehensive Analysis of Anidulafungin Activity Against Candida Species
This compound has demonstrated potent in vitro activity against a broad range of Candida species. nih.gov In a large surveillance study involving 5,346 invasive Candida isolates, this compound showed widespread activity with a Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC₉₀) of 2 μg/ml. asm.org Its efficacy extends to isolates that are resistant to other antifungal classes, such as fluconazole (B54011). nih.govasm.org Studies have consistently shown that this compound is highly active against the most common Candida species responsible for invasive candidiasis, including Candida albicans, Candida glabrata, Candida tropicalis, and Candida krusei. nih.govuiowa.edunih.gov
Candida albicans remains the most frequently isolated species in cases of invasive candidiasis. nih.gov this compound consistently demonstrates potent activity against C. albicans. In a global surveillance study, the MIC₅₀ and MIC₉₀ for this compound against 2,862 C. albicans isolates were 0.06 μg/ml and 0.12 μg/ml, respectively, when using a prominent inhibition endpoint for MIC determination. asm.org Another large-scale study assessing over 2,200 clinical isolates of Candida species found that C. albicans was among the most susceptible species, with a MIC₉₀ of 0.12 μg/ml. nih.govuiowa.edu Even when tested against biofilms, a common virulence factor, this compound has been shown to be highly effective against C. albicans. nih.govasm.org
In Vitro Susceptibility of Candida albicans to this compound
| Study Reference | No. of Isolates | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |
| Pfaller et al. (2008) asm.org | 2862 | ≤0.015–>8 | 0.06 | 0.12 |
| Pfaller et al. (2006) nih.gov | 1198 | Not Reported | 0.06 | 0.12 |
| Pfaller et al. (2010) nih.gov | 8210 | Not Reported | 0.06 | 0.12 |
This compound maintains potent activity against a wide spectrum of non-albicans Candida species, which have emerged as significant pathogens. nih.gov Species such as C. glabrata, C. tropicalis, and C. krusei are highly susceptible to this compound, with MIC₉₀ values often comparable to those for C. albicans. nih.govuiowa.edu In contrast, species like C. parapsilosis and C. guilliermondii consistently exhibit higher MIC values, indicating reduced in vitro susceptibility. nih.govasm.org
A multicenter study established epidemiological cutoff values (ECVs), which encompass the wild-type MIC distribution, for this compound against various Candida species. nih.gov For C. glabrata, C. tropicalis, and C. krusei, the ECVs were 0.12 μg/ml, 0.12 μg/ml, and 0.25 μg/ml, respectively. nih.gov In contrast, the ECV for C. parapsilosis was much higher at 8 μg/ml. nih.gov Despite the higher MICs for C. parapsilosis, clinical success has been observed in treating infections caused by these isolates. nih.govnih.gov
In Vitro Activity of this compound Against Non-albicans Candida Species
| Species | Study Reference | No. of Isolates | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |
| C. glabrata | Pfaller et al. (2008) asm.org | 733 | 0.06 | 0.12 |
| Pfaller et al. (2006) nih.gov | 338 | 0.03 | 0.06 | |
| C. tropicalis | Pfaller et al. (2008) asm.org | 632 | 0.03 | 0.06 |
| Pfaller et al. (2006) nih.gov | 260 | 0.03 | 0.06 | |
| C. parapsilosis | Pfaller et al. (2008) asm.org | 761 | 1 | 2 |
| Pfaller et al. (2006) nih.gov | 287 | 1 | 2 | |
| C. krusei | Pfaller et al. (2008) asm.org | 158 | 0.06 | 0.12 |
| Pfaller et al. (2006) nih.gov | 91 | 0.06 | 0.12 | |
| C. lusitaniae | Pfaller et al. (2006) nih.gov | 34 | 0.25 | 0.5 |
| Pfaller et al. (2010) nih.gov | 258 | 0.5 | 1 | |
| C. guilliermondii | Pfaller et al. (2008) asm.org | 51 | 2 | 4 |
| Pfaller et al. (2006) nih.gov | 27 | 2 | >4 |
Candida glabrata has become the second most common cause of candidemia and is noted for its variable susceptibility to azole antifungals. nih.govresearchgate.net Research has highlighted the particular potency of this compound against this species. researchgate.net In comparative studies, this compound consistently demonstrates greater in vitro potency against C. glabrata than other echinocandins like caspofungin, as evidenced by lower MIC and minimum fungicidal concentration (MFC) values. nih.govresearchgate.net
Crucially, this compound's enhanced activity is maintained even against C. glabrata isolates that exhibit elevated MICs to caspofungin. nih.gov In one study, time-kill assays showed that this compound at 1 μg/ml resulted in a significant decrease in the starting inoculum of a C. glabrata isolate, whereas a much higher concentration of caspofungin (16 μg/ml) only produced a minimal reduction. nih.gov However, some research suggests that the presence of human or mouse serum can attenuate this enhanced in vitro potency, leading to more similar activity levels between the two echinocandins in vivo. nih.gov
Efficacy Against Non-albicans Candida Species (e.g., C. glabrata, C. tropicalis, C. parapsilosis, C. krusei, C. lusitaniae)
Investigation of this compound Activity Against Aspergillus Species
This compound exhibits potent in vitro activity against various Aspergillus species, which are responsible for invasive aspergillosis, a severe infection in immunocompromised individuals. nih.gov Unlike its fungicidal effect on Candida, this compound is generally fungistatic against Aspergillus. nih.gov The in vitro susceptibility of Aspergillus to echinocandins is measured by the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, compact hyphal forms. nih.gov A head-to-head comparison of three echinocandins against 526 Aspergillus isolates found that this compound was very active, with over 99% of all isolates inhibited by ≤0.06 μg/ml. nih.gov
Aspergillus fumigatus is the most common cause of invasive aspergillosis. asm.org this compound demonstrates excellent in vitro activity against A. fumigatus. In a large study, the MEC₅₀ and MEC₉₀ for this compound against 391 A. fumigatus isolates were 0.007 μg/ml and 0.015 μg/ml, respectively. nih.gov Comparative studies have often shown that this compound and micafungin (B1204384) have MEC values that are one to three dilution steps lower than those for caspofungin against A. fumigatus. oup.com This potent in vitro activity has been observed against both azole-susceptible and azole-resistant A. fumigatus isolates, with identical this compound MECs found for both types in one study. nih.gov
This compound's activity extends to other clinically relevant Aspergillus species. Aspergillus flavus is the second leading cause of invasive aspergillosis. asm.org Studies have shown high in vitro activity of this compound against A. flavus, with one study reporting MECs of ≤0.008 µg/ml for all 27 strains tested. asm.org Research also demonstrates efficacy against Aspergillus niger and Aspergillus terreus. nih.govnih.gov While most species are highly susceptible, A. terreus has been noted to have slightly higher MEC₉₀ values for this compound compared to other species in some studies. nih.gov One investigation focusing on A. terreus found very low MECs (≤0.008 μg/ml) and demonstrated a dose-dependent in vivo efficacy. oup.com
In Vitro Activity of this compound Against Aspergillus Species
| Species | Study Reference | No. of Isolates | MEC₅₀ (μg/ml) | MEC₉₀ (μg/ml) |
| A. fumigatus | Pfaller et al. (2009) nih.gov | 391 | 0.007 | 0.015 |
| Lockhart et al. (2011) nih.gov | 185 | 0.008 | 0.015 | |
| A. flavus | Pfaller et al. (2009) nih.gov | 64 | 0.007 | 0.015 |
| Lockhart et al. (2011) nih.gov | 39 | 0.008 | 0.015 | |
| A. niger | Pfaller et al. (2009) nih.gov | 46 | 0.007 | 0.03 |
| Lockhart et al. (2011) nih.gov | 22 | 0.008 | 0.015 | |
| A. terreus | Pfaller et al. (2009) nih.gov | 25 | 0.015 | 0.03 |
| Lockhart et al. (2011) nih.gov | 22 | 0.008 | 0.06 |
Activity Against Other Clinically Important Fungi (e.g., Pneumocystis carinii)
This compound has demonstrated activity against Pneumocystis jirovecii (formerly known as Pneumocystis carinii), an opportunistic fungus that causes severe pneumonia (PCP), particularly in immunocompromised individuals. researchgate.netnih.gov Research indicates that echinocandins like this compound target the cyst form of Pneumocystis jirovecii by inhibiting the synthesis of β-1,3-D-glucan, a crucial component of the cyst wall. plos.org This mechanism disrupts the fungal life cycle. plos.orgresearchgate.net
Clinical studies have explored this compound as an alternative treatment for PCP in patients who are intolerant to the standard therapy, trimethoprim-sulfamethoxazole (TMP-SMX). researchgate.netnih.gov A retrospective study involving 170 patients with PCP found no significant difference in 60-day mortality rates between patients treated with this compound (38.9%) and those who received TMP-SMX (32.8%). nih.gov These findings suggest that this compound may be an effective alternative for patients who cannot tolerate TMP-SMX. nih.govnih.gov Rodent models of PCP have shown that this compound treatment effectively depletes cysts, although trophic forms may remain. plos.org This depletion of cysts, which contain the inflammatory β-1,3-D-glucan, is associated with enhanced survival in animal models. plos.org
Limitations of this compound Spectrum (e.g., Cryptococcus neoformans, Trichosporon, Fusarium, Zygomycetes)
This compound's spectrum of activity is not all-encompassing. It has notable limitations against certain clinically significant fungi. One of the most recognized limitations is its lack of activity against Cryptococcus neoformans, a major cause of meningitis in immunocompromised individuals. nih.gov The fungal cell wall of C. neoformans has a different composition, which contributes to its intrinsic resistance to echinocandins.
This compound also has limited or no activity against the following fungi:
Trichosporon species: These yeast-like fungi are known to be intrinsically resistant to echinocandins.
Fusarium species: While susceptibility testing guidelines for this compound against Fusarium exist, indicating some level of interaction, these molds are generally considered to have high minimum inhibitory concentrations (MICs), suggesting reduced susceptibility. nih.govsci-hub.se
Zygomycetes: This class of molds, which includes genera like Rhizopus and Mucor, is inherently resistant to echinocandins, including this compound.
Methodologies for In Vitro Susceptibility Testing
The in vitro susceptibility of fungi to this compound is evaluated using standardized methods to ensure reproducible and comparable results. These methodologies are crucial for monitoring susceptibility trends and informing clinical decisions.
The Clinical and Laboratory Standards Institute (CLSI) has established reference methods for antifungal susceptibility testing that are widely used for this compound. nih.govasm.org These methods involve broth microdilution, where the antifungal agent is serially diluted in microtiter plates.
For Yeasts (e.g., Candida spp.): The CLSI M27 document provides standardized procedures. asm.orgasm.org This method typically uses RPMI 1640 broth, an incubation temperature of 35°C, and an incubation time of 24 hours. asm.org The endpoint is determined as the lowest drug concentration that causes a significant (≥50%) reduction in growth compared to the drug-free control well. asm.orgnih.govasm.org
For Filamentous Fungi (Molds): The CLSI M38-A document outlines the methodology for molds. nih.govsci-hub.seasm.org A multicenter study identified optimal testing conditions for this compound against various molds, which can include different incubation times (24, 48, or 72 hours) and endpoint determinations (MIC or MEC) depending on the species. sci-hub.se For example, for Aspergillus species, determining the Minimum Effective Concentration (MEC) at 24 hours is recommended, while for Fusarium species, determining the Minimum Inhibitory Concentration (MIC) at 48 hours is considered optimal. sci-hub.se
Disk diffusion is a simpler, more cost-effective method for susceptibility testing. nih.gov For this compound, this involves placing a paper disk containing a specific amount of the drug (e.g., 2-μg) onto an agar (B569324) plate inoculated with the fungus. nih.govasm.org The size of the zone of growth inhibition around the disk is measured after incubation.
Research has focused on standardizing this method for Candida species and molds. nih.govasm.org Studies have shown that for Candida, using disks prepared with dimethyl sulfoxide (B87167) (DMSO) and polysorbate 80 (Tween 80) can improve the correlation with broth microdilution results. nih.govnih.gov For filamentous fungi, a 2-μg this compound disk and a 24-hour reading time have been suggested as optimal parameters, showing a good correlation with broth microdilution MECs. asm.org
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. himedialabs.com For yeasts like Candida, the MIC for this compound is typically determined after 24 hours of incubation and is defined as the concentration that inhibits growth by at least 50% compared to the control. asm.orgnih.gov
Minimum Effective Concentration (MEC): The MEC is an endpoint used specifically for filamentous fungi (molds) when tested against echinocandins. nih.gov Instead of complete growth inhibition, the MEC is defined as the lowest drug concentration that leads to the growth of small, rounded, compact colonies, a distinct morphological change from the normal hyphal growth seen in the control well. asm.orgnih.gov For Aspergillus species, the MEC is the preferred endpoint for this compound susceptibility testing. sci-hub.senih.gov
The table below summarizes typical MIC and MEC values for this compound against various fungi.
| Fungus | Value Type | MIC/MEC Range (µg/mL) | MIC₅₀/MEC₅₀ (µg/mL) | MIC₉₀/MEC₉₀ (µg/mL) |
|---|---|---|---|---|
| Candida albicans | MIC | ≤0.008 - 0.25 | 0.06 | 0.12 |
| Candida glabrata | MIC | ≤0.008 - 0.25 | 0.06 | 0.12 |
| Candida parapsilosis | MIC | 0.25 - >8 | 2 | 2 |
| Candida tropicalis | MIC | ≤0.008 - 0.5 | 0.06 | 0.12 |
| Candida krusei | MIC | ≤0.008 - 0.5 | 0.06 | 0.12 |
| Aspergillus fumigatus | MEC | ≤0.007 - 0.015 | 0.007 | 0.015 |
| Aspergillus flavus | MEC | ≤0.007 - 0.015 | 0.007 | 0.015 |
| Aspergillus terreus | MEC | ≤0.007 - 0.015 | 0.007 | 0.015 |
| Fusarium solani | MIC | ≥32 | >32 | >32 |
Data compiled from multiple surveillance studies. nih.govasm.orgnih.govresearchgate.net MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
The Minimum Fungicidal Concentration (MFC) is a secondary test performed after a broth microdilution MIC test to determine the lowest concentration of an antifungal that kills a specific percentage (typically ≥99.0% or 99.5%) of the initial fungal inoculum. mdpi.comnih.gov To determine the MFC, an aliquot from each well of the microdilution plate that shows no visible growth (i.e., at and above the MIC) is subcultured onto an agar plate without any antifungal agent. nih.govnih.gov After incubation, the number of surviving colonies is counted to determine the percentage of killing. nih.gov
MFC studies provide insight into whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the fungus). While CLSI provides a standardized method for determining MICs, the guidelines for MFCs are less established, though a common definition is the lowest drug concentration resulting in fewer than three colonies, which corresponds to approximately 99.0% to 99.5% killing activity. nih.govnih.gov One study evaluating the fungicidal activity of echinocandins against C. krusei found that this compound was the most effective, demonstrating the lowest MFC values compared to micafungin and caspofungin. mdpi.com The clinical significance and correlation of MFC values with patient outcomes are still areas of ongoing research. mdpi.com
Pharmacokinetic and Pharmacodynamic Research
Absorption and Distribution Studies
Anidulafungin is administered intravenously, leading to complete bioavailability. asm.org Following administration, it is characterized by a rapid distribution half-life of approximately 0.5 to 1 hour. researchgate.net It is extensively bound to human plasma proteins, with binding exceeding 99%. researchgate.netsemanticscholar.org The volume of distribution is between 30 and 50 liters, which is comparable to the total body fluid volume. researchgate.netsemanticscholar.org
Research indicates that this compound distributes extensively and rapidly into various tissues, particularly those most susceptible to invasive fungal infections.
Kidney, Liver, Lung, and Spleen: Studies in rats have shown that this compound rapidly distributes into tissues, reaching peak concentrations in the lung and liver within 5 minutes and in other tissues within 30 minutes. nih.gov In key organs like the liver, lung, kidney, and spleen, exposure to the parent drug was found to be 9- to 12-fold higher than in plasma. nih.govresearchgate.net this compound also appears to persist longer in these tissues compared to plasma. nih.gov For instance, after a single dose in rats, concentrations in the lung, liver, kidney, and spleen remained above the MIC₉₀ for most Candida and Aspergillus species for 48 to 72 hours. nih.govekmud.org.tr
Human autopsy data corroborates these findings, showing the largest amounts of this compound recovered from the liver, followed by the spleen and lung. researchgate.netnih.govnih.gov This pattern of accumulation in the liver and spleen is also seen with other antifungal agents like amphotericin B. nih.gov
Vena Cava: In a study using neutropenic rabbits with disseminated candidiasis, a dose-dependent clearance of Candida was observed in the vena cava, among other tissues, indicating the drug's presence at this site. semanticscholar.orgresearchgate.net
Brain: Penetration into the central nervous system is limited. In rats, drug-derived radioactivity was not detectable in brain tissue until 24 hours after a single dose. researchgate.net Studies in neonatal rats showed that the ratio of this compound concentration in brain tissue to plasma was approximately 0.2 after the first dose, increasing to 0.7 after the fifth dose. nih.gov However, other research has concluded that concentrations in the cerebrospinal fluid (CSF) and brain tissue are below the minimum inhibitory concentration (MIC) for a number of Candida species. nih.gov
Vitreous Humor: this compound demonstrates dose-dependent penetration into the vitreous humor of the eye. asm.orgnih.govlongdom.org However, the exposure is significantly lower than in plasma, with the area under the curve (AUC) in the vitreous humor being only 2.3% of the plasma AUC in an experimental model of Candida endophthalmitis. longdom.org Studies suggest that achieving significant antifungal activity in the eye may require higher doses than are currently standard. nih.govlongdom.org The penetration of this compound into the vitreous humor is detectable shortly after the first dose, but there is no evidence of progressive accumulation. longdom.org
Table 1: this compound Tissue Distribution Findings
| Tissue | Species | Key Findings | Citations |
|---|---|---|---|
| Liver | Human, Rat | Highest concentrations found; 9- to 12-fold higher exposure than plasma in rats. | nih.govresearchgate.netresearchgate.netnih.gov |
| Spleen | Human, Rat | High concentrations; 9- to 12-fold higher exposure than plasma in rats. | nih.govresearchgate.netresearchgate.netnih.gov |
| Lung | Human, Rat | High concentrations; 9- to 12-fold higher exposure than plasma in rats. Accumulates in alveolar macrophages. | nih.govresearchgate.netresearchgate.netnih.govresearchgate.net |
| Kidney | Human, Rat | High concentrations; 9- to 12-fold higher exposure than plasma in rats. | nih.govresearchgate.netresearchgate.net |
| Vena Cava | Rabbit | Dose-dependent clearance of Candida observed, indicating drug penetration. | semanticscholar.orgresearchgate.net |
| Brain | Rat | Delayed and limited penetration; concentrations generally below MIC for Candida. | researchgate.netnih.gov |
| Vitreous Humor | Rabbit | Dose-dependent penetration, but exposure is low (AUC ratio vitreous/plasma ~2.3%). | asm.orgnih.govlongdom.orgmedscape.com |
Biotransformation and Elimination Pathways
This compound's elimination from the body is a unique process that does not rely on traditional metabolic pathways in the liver or kidneys. medscape.compadovaid.com
The primary mechanism of this compound clearance is slow, non-enzymatic chemical degradation. medscape.compadovaid.comnih.govovid.com At physiological temperature and pH, the cyclic this compound molecule undergoes a ring-opening event, where the hemiaminal structure cleaves to form a linear peptide. asm.orglongdom.orgresearchgate.net This primary degradation product is inactive, lacking any antifungal activity. nih.govresearchgate.net This open-chain degradant is then subject to further degradation by plasma peptidases. researchgate.net
A significant characteristic of this compound is that it is not hepatically metabolized. researchgate.netlongdom.org Extensive research has demonstrated that this compound is not a substrate, inhibitor, or inducer of the cytochrome P450 (CYP450) family of enzymes. researchgate.netlongdom.orgpadovaid.comnih.govresearchgate.net This lack of interaction with the CYP450 system means that it has a very low potential for drug-drug interactions with medications that are metabolized by these common pathways. medscape.comresearchgate.net
Elimination of this compound and its degradation products occurs predominantly through the feces. asm.orgsemanticscholar.orgnih.govovid.com Mass balance studies in both rats and humans have shown that approximately 30% of a radioactive dose is eliminated in the feces over nine days. researchgate.netsemanticscholar.org This fecal elimination is presumed to occur via biliary excretion. researchgate.netnih.govovid.comresearchgate.net Less than 10% of the drug found in feces is the intact, unchanged parent drug. semanticscholar.orgresearchgate.net
Renal involvement in the clearance of this compound is negligible. nih.govresearchgate.net Less than 1% of an administered dose is excreted in the urine. asm.orgsemanticscholar.orglongdom.org Consequently, studies have found no clinically significant differences in the pharmacokinetics of this compound in patients with varying degrees of renal impairment, including those on hemodialysis. ovid.com
Table 2: this compound Elimination Characteristics
| Pathway | Description | Key Data | Citations |
|---|---|---|---|
| Primary Biotransformation | Slow, non-enzymatic chemical degradation to an inactive open-ring peptide. | Occurs at physiological pH and temperature. | asm.orglongdom.orgnih.govresearchgate.net |
| Hepatic Metabolism | Not observed; no involvement of Cytochrome P450 isoenzymes. | Not a substrate, inhibitor, or inducer of CYP450. | researchgate.netlongdom.orgpadovaid.comresearchgate.net |
| Primary Route of Excretion | Biliary excretion into the feces. | ~30% of dose recovered in feces; <10% as intact drug. | researchgate.netsemanticscholar.orgnih.govresearchgate.net |
| Renal Excretion | Negligible. | <1% of dose recovered in urine. | asm.orgsemanticscholar.orglongdom.orgovid.com |
Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation Research
The relationship between this compound exposure (pharmacokinetics) and its antifungal effect (pharmacodynamics) has been explored in various models. In a neutropenic murine model of disseminated candidiasis, both the ratio of the maximum serum drug concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) were found to be strongly predictive of treatment success. In that model, treatment with more widely spaced dosing regimens was most efficacious, suggesting the Cmax/MIC ratio is a key predictive PK/PD index.
Furthermore, studies of experimental Candida endophthalmitis have shown a clear exposure-response relationship within the eye, although the drug exposure required to produce a static effect in the vitreous humor was significantly higher than that required in the kidney. nih.govlongdom.org
However, translating these findings to clinical settings has been complex. A population pharmacokinetic-pharmacodynamic analysis performed with data from adult patients in phase 2/3 studies could not establish an adequate characterization of the correlation between this compound exposure (including AUC/MIC) and efficacy or safety outcomes.
PK/PD Indices (e.g., AUC/MIC, Cmax/MIC) and Efficacy Prediction
The efficacy of this compound, like other echinocandins, is correlated with specific pharmacokinetic/pharmacodynamic (PK/PD) indices. These indices relate drug exposure to the minimum inhibitory concentration (MIC) of the target fungus. The most critical PK/PD parameters for predicting the therapeutic success of this compound are the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the maximum serum concentration to the MIC (Cmax/MIC). nih.govmdpi.com
In a neutropenic murine model of disseminated candidiasis, both the Cmax/MIC and AUC/MIC ratios were found to be strongly predictive of treatment success against various Candida species. nih.gov Studies have demonstrated that treatment with more widely spaced dosing regimens was most efficacious, suggesting the Cmax/MIC ratio is a key determinant of efficacy. nih.gov However, nonlinear regression analysis has shown that both Cmax/MIC and AUC/MIC are robust predictors. nih.gov The relationship between these free-drug PK/PD indices and efficacy was strong, with R² values for Candida albicans being 76% for Cmax/MIC and 82% for AUC/MIC. nih.gov Similar strong correlations were observed for Candida glabrata. nih.gov
The specific values of these indices required for a therapeutic effect, such as fungistasis (inhibiting fungal growth), have been determined in preclinical models. For instance, against 15 different Candida strains, the free-drug Cmax/MIC ratio associated with a static effect was calculated to be 0.91 ± 0.76 when using a partial-inhibition endpoint for the MIC. nih.gov The corresponding free-drug AUC₀₋₂₄/MIC ratio for the same endpoint was 18 ± 15. nih.gov
Research has established specific AUC/MIC targets for different Candida species. In one study, the total AUC/MIC target for achieving stasis against C. albicans was identified as 2,782, while for C. glabrata it was 1,366. asm.org These preclinical data provide a foundation for understanding the exposures needed for clinical effectiveness. While AUC and Cmax are highly correlated, AUC is often considered to provide more reliable information on drug exposure, especially in analyses involving sparse sampling from patient populations. asm.org
Interactive Data Table: this compound PK/PD Indices for Efficacy Against Candida Species
| PK/PD Index Type | Target Organism | Efficacy Endpoint | PK/PD Index Value | Source |
| Free-Drug Cmax/MIC | Candida species (15 strains) | Stasis (partial-inhibition MIC) | 0.91 ± 0.76 | nih.gov |
| Free-Drug AUC₀₋₂₄/MIC | Candida species (15 strains) | Stasis (partial-inhibition MIC) | 18 ± 15 | nih.gov |
| Total AUC/MIC | Candida albicans | Stasis | 2,782 | asm.org |
| Total AUC/MIC | Candida glabrata | Stasis | 1,366 | asm.org |
Time-Kill and Post-Antifungal Effect (PAFE) Studies
Time-kill assays and post-antifungal effect (PAFE) studies provide crucial insights into the pharmacodynamic properties of this compound, demonstrating its fungicidal activity and the duration of its suppressive effects after the drug has been removed.
Time-kill experiments have shown that this compound exhibits concentration-dependent killing against a range of Candida species. asm.orgasm.org In one study, at a concentration 16 times the MIC, this compound achieved fungicidal levels (defined as a ≥3-log₁₀ reduction in colony-forming units) against nine out of twelve tested isolates of C. albicans, C. glabrata, C. parapsilosis, and C. krusei. asm.org Even at 4 times the MIC, significant killing was observed. asm.org
This compound also demonstrates a prolonged post-antifungal effect (PAFE), meaning it continues to suppress fungal growth long after drug concentrations fall below the MIC. nih.gov In PAFE experiments where various Candida isolates were exposed to this compound for just one hour, significant killing was observed, and regrowth was inhibited for at least 12 hours after the drug was washed out. asm.orgnih.gov For some isolates, this effect was fungicidal even with the short exposure time. asm.org The prolonged PAFE of echinocandins like this compound suggests that less frequent dosing could potentially be effective, though further clinical studies are needed to confirm this. nih.gov
The underlying mechanism for the PAFE is associated with significant disturbances to the fungal cell wall. asm.org Even after the drug is removed, viable cells that were exposed to this compound show persistent cell wall damage, leading to increased susceptibility to environmental stressors and reduced adherence to host cells. asm.org
Interactive Data Table: this compound Time-Kill and PAFE Research Findings
| Study Type | Organism(s) | This compound Concentration | Key Finding | Source |
| Time-Kill | C. albicans, C. glabrata, C. parapsilosis, C. krusei | 16x MIC | Log reduction range: 2.68 to 3.89; Fungicidal against 9/12 isolates. | asm.org |
| Time-Kill | C. albicans, C. glabrata, C. parapsilosis, C. krusei | 4x MIC | Log reduction range: 1.87 to 3.19. | asm.org |
| PAFE (1-hr exposure) | C. albicans, C. glabrata, C. parapsilosis, C. krusei | 16x MIC | Log reduction range: 1.55 to 3.47; Fungicidal against 4/12 isolates. | asm.org |
| PAFE (1-hr exposure) | C. albicans, C. glabrata, C. parapsilosis, C. krusei | 4x MIC | Log reduction range: 1.18 to 2.89. | asm.org |
| PAFE Duration | C. albicans, C. glabrata, C. parapsilosis, C. krusei | 4x and 16x MIC | Regrowth inhibited for ≥12 hours after drug washout for all 12 isolates. | asm.org |
| PAFE Duration | C. albicans and C. glabrata | 1.25, 5, and 20 mg/kg (single dose) | Prolonged growth suppression from 19 to >96 hours. | nih.gov |
Resistance Mechanisms and Surveillance
Molecular Basis of Echinocandin Resistance in Fungi
The primary mechanism of acquired resistance to echinocandins in Candida species is through specific genetic alterations that reduce the susceptibility of the target enzyme. nih.govnih.govnih.gov
The molecular basis for echinocandin resistance is predominantly linked to acquired mutations in the genes encoding the catalytic subunits of the β-(1,3)-D-glucan synthase enzyme, namely FKS1 and FKS2. mdpi.comnih.gov These mutations are concentrated in highly conserved regions of the genes referred to as "hot spots." nih.govnih.gov
In Candida albicans, resistance is almost exclusively associated with mutations in the FKS1 gene. nih.gov However, in Candida glabrata, which expresses both FKS1 and FKS2 at comparable levels, mutations in either gene can lead to a resistant phenotype. mdpi.comnih.gov In fact, mutations in FKS2 are more commonly identified in resistant clinical isolates of C. glabrata. mdpi.comnih.gov These mutations result in amino acid substitutions within the Fks proteins, which in turn decrease the binding affinity of anidulafungin and other echinocandins to the glucan synthase complex. nih.govnih.gov This reduced sensitivity of the target enzyme can be significant, with studies demonstrating that such substitutions can decrease drug sensitivity by two to three orders of magnitude. nih.gov
These FKS mutations are considered the hallmark of clinically significant echinocandin resistance. nih.govnih.gov Their presence is strongly correlated with treatment failures and elevated minimum inhibitory concentration (MIC) values. nih.govmdpi.com Common mutations reported in clinical isolates involve specific amino acid substitutions, such as those at positions Serine 645 (S645P/F) in Fks1 and Phenylalanine 659 (F659V/S) in Fks2 of C. glabrata. nih.govasm.org
Table 1: Examples of FKS Hotspot Mutations Conferring Echinocandin Resistance in Candida Species
| Species | Gene | Amino Acid Substitution | Reference |
|---|---|---|---|
| Candida glabrata | FKS1 | S629P | asm.org |
| Candida glabrata | FKS1 | D632G, D632E, D632Y | nih.gov |
| Candida glabrata | FKS2 | S663P | asm.org |
| Candida glabrata | FKS2 | F659V, F659S, F659del | nih.gov |
Mutations within the FKS hot spot regions typically confer cross-resistance to all three approved echinocandins: this compound, caspofungin, and micafungin (B1204384). nih.gov This means that a fungal isolate resistant to one echinocandin is often resistant to the others. The mutations are genetically dominant, meaning a change in just one copy of the gene can lead to a resistant phenotype. nih.gov
While cross-resistance is the general rule, the impact of specific mutations on the MIC values can vary between the different echinocandin agents. nih.gov For instance, some studies have noted that the fold-change in MIC for this compound in the presence of an FKS mutation might be lower compared to that for caspofungin or micafungin, although all values are elevated above susceptible breakpoints. nih.gov Despite these variations, the shared mechanism of action and target site means that the development of resistance to one echinocandin generally compromises the utility of the entire class. nih.govbiorxiv.org
Epidemiological Trends of this compound Resistance
Several surveillance studies have documented this trend. In a study of C. glabrata isolates from four U.S. cities between 2008 and 2013, resistance rates to this compound, caspofungin, and micafungin were 3.1%, 3.3%, and 3.6%, respectively. nih.gov Some medical centers have reported even higher rates, with echinocandin resistance in C. glabrata rising from approximately 2-3% to over 13% over a decade. nih.gov This increase is particularly notable in patients with prior exposure to echinocandins. nih.gov Furthermore, echinocandin resistance in C. glabrata is frequently associated with concurrent resistance to azoles, leading to multi-drug resistant infections that are very difficult to treat. nih.gov
Surveillance Programs Monitoring this compound Susceptibility (e.g., SENTRY Antimicrobial Surveillance Program)
Global and regional surveillance programs are essential for monitoring trends in antifungal resistance. The SENTRY Antimicrobial Surveillance Program is a prominent example, providing crucial longitudinal data on the susceptibility of fungal pathogens to a wide range of antifungal agents, including this compound. asm.orgasm.orgnih.gov
Data from the SENTRY program have consistently demonstrated the potent in vitro activity of this compound against the majority of Candida and Aspergillus species. asm.orgnih.gov For example, reports from 2006-2007 and 2008 showed that this compound had excellent activity against Candida spp., with the vast majority of isolates being susceptible. asm.orgnih.gov
These surveillance programs are also instrumental in detecting shifts in resistance patterns. The SENTRY program highlighted that resistance to echinocandins, such as this compound (2.4%) and micafungin (1.9%), was most prevalent among C. glabrata isolates in its 2008-2009 report. asm.org The program also noted geographic variations, with North America showing a higher prevalence of C. glabrata and associated this compound resistance compared to other regions. asm.org By systematically collecting and testing isolates from around the world, programs like SENTRY provide invaluable data for informing clinical guidelines, detecting emerging threats, and guiding public health responses to antifungal resistance. asm.orgnih.gov
Table 2: this compound Resistance Rates in C. glabrata from Select Surveillance Studies
| Surveillance Program / Study | Time Period | Geographic Region | This compound Resistance Rate in C. glabrata | Reference |
|---|---|---|---|---|
| SENTRY Program | 2008-2009 | Global | 2.4% | asm.org |
| SENTRY Program | 2008-2009 | North America | 3.2% | asm.org |
| Multi-city Study | 2008-2013 | 4 U.S. Cities | 3.1% | nih.gov |
Clinical Efficacy Research and Outcomes
Treatment of Candidemia and Invasive Candidiasis
The efficacy of anidulafungin has been rigorously compared to that of fluconazole (B54011) in a pivotal phase III, randomized, double-blind clinical trial involving 245 patients with invasive candidiasis, the majority (89%) of whom had candidemia. nih.govjohnshopkins.edu In this study, treatment with this compound resulted in a significantly higher global success rate (a composite of clinical and microbiological success) at the end of intravenous therapy compared to fluconazole (75.6% vs. 60.2%). johnshopkins.edujvsmedicscorner.comresearchgate.net The superior efficacy of this compound was consistent across various endpoints and time points in the study. johnshopkins.edu
A subsequent multivariate analysis of patients from this trial with infections caused specifically by C. albicans confirmed these findings. The global response rate was 81.1% for patients treated with this compound versus 62.3% for those receiving fluconazole. nih.gov The microbiological success rate for C. albicans was also higher in the this compound group (95.1%) compared to the fluconazole group (81.4%). jvsmedicscorner.com
| Outcome | This compound | Fluconazole | Reference |
|---|---|---|---|
| Global Success Rate (All Patients) | 75.6% | 60.2% | johnshopkins.edujvsmedicscorner.comresearchgate.net |
| Global Success Rate (C. albicans) | 81.1% | 62.3% | nih.gov |
| Microbiological Success Rate (C. albicans) | 95.1% | 81.4% | jvsmedicscorner.com |
The efficacy of this compound has been evaluated in both neutropenic and non-neutropenic patient populations. In a large pooled analysis of six studies, 46 patients were identified as neutropenic. nih.govresearchgate.net The global response success rate at the end of intravenous therapy in this neutropenic subgroup was 56.5%. nih.gov
In contrast, the majority of patients in large clinical trials have been non-neutropenic. johnshopkins.edu A post-hoc analysis of a prospective study focused specifically on 157 non-neutropenic patients in the intensive care unit (ICU) with candidemia or invasive candidiasis. nih.gov In this cohort, the global success rate at the end of intravenous therapy was 72.4%, and at the end of all therapy, it was 71.1%. nih.gov The original comparative trial against fluconazole also predominantly included non-neutropenic patients (97%). johnshopkins.edujvsmedicscorner.com These findings support the effectiveness of this compound in treating invasive candidiasis in the non-neutropenic population.
Treatment of Esophageal Candidiasis
This compound is a well-established treatment for esophageal candidiasis. A large randomized, double-blind, double-dummy study involving 601 patients compared the efficacy of intravenous this compound with oral fluconazole. semanticscholar.orgnih.gov The trial demonstrated that this compound was non-inferior to fluconazole. wayne.edu At the end of therapy, the endoscopic success rate for this compound was 97.2% compared to 98.8% for fluconazole. semanticscholar.orgoup.comnih.gov Clinical success rates were similarly high, at 98.8% for this compound and 99.6% for fluconazole. nih.gov
This compound has shown efficacy in treating mucosal candidiasis that is refractory to azole antifungals. oup.com An open-label, non-comparative study evaluated this compound in 19 patients with azole-refractory oropharyngeal or esophageal candidiasis, the majority of whom (89%) had advanced HIV infection. nih.gov At the end of therapy, a clinical success was observed in 95% of patients. nih.gov For the subset of patients with esophageal candidiasis, the endoscopic success rate was 92%. nih.govnih.govoup.com
While highly effective for initial treatment, studies have noted a higher rate of relapse for esophageal candidiasis following treatment with this compound compared to fluconazole. In the large comparative trial, a follow-up assessment was conducted two weeks after the completion of therapy. oup.comnih.gov The relapse rate was 35.6% in the this compound group, which was significantly higher than the 10.5% relapse rate observed in the fluconazole group. nih.govnih.gov The rate of sustained endoscopic success at this two-week follow-up was 64.4% for patients who had received this compound, compared to 89.5% for those who had received fluconazole. oup.com
| Endpoint | This compound | Fluconazole | Reference |
|---|---|---|---|
| Endoscopic Success (End of Therapy) | 97.2% | 98.8% | semanticscholar.orgoup.comnih.gov |
| Sustained Endoscopic Success (2-Week Follow-up) | 64.4% | 89.5% | oup.com |
| Relapse Rate (2-Week Follow-up) | 35.6% | 10.5% | nih.govnih.gov |
Efficacy in Specific Patient Populations
The clinical efficacy of this compound has been demonstrated in various specific and often critically ill patient populations. A prospective, open-label study was conducted in 216 adult ICU patients with confirmed candidemia or invasive candidiasis. nih.gov This study included patients with at least one of the following conditions: post-abdominal surgery, solid tumor, renal or hepatic insufficiency, solid organ transplant, neutropenia, or age ≥65 years. The global success rate at the end of all therapy was 69.5% in the modified intent-to-treat population. nih.gov
Furthermore, a secondary analysis of the comparative trial versus fluconazole focused on 163 critically ill patients, identified by an APACHE II score of ≥ 15, evidence of severe sepsis, or presence in an ICU. nih.gov In this high-risk group, this compound was more effective than fluconazole, with a global response rate of 70.8% compared to 54.1%. nih.gov A pooled analysis of data from 539 patients also confirmed this compound's effectiveness in a broad population, including those with deep-seated tissue candidiasis. nih.govnih.gov
Pediatric Patients with Invasive Candidiasis
This compound has been evaluated for the treatment of invasive candidiasis, including candidemia (ICC), in pediatric populations. Prospective, open-label, non-comparative international studies have been conducted to assess its efficacy in children.
In a study involving children aged 2 to <18 years, 49 patients received at least one dose of this compound. nih.gov The median duration of treatment was 11 days. nih.gov Among the 48 patients with an identified Candida species, the most common pathogens were C. albicans (37.5%), C. parapsilosis (25.0%), C. tropicalis (14.6%), and C. lusitaniae (10.4%). nih.gov The global response success rate, a measure combining clinical and microbiological outcomes, was 70.8% at the end of intravenous (IV) treatment. nih.gov All-cause mortality was 8.2% by the end of IV therapy and 14.3% by the 6-week follow-up. nih.gov
Another analysis from the same study focused on infants and toddlers aged 1 month to <2 years. nih.govnih.gov This group consisted of 19 patients, 16 with confirmed invasive candidiasis and 3 at high risk. nih.govnih.gov The global response success rate at the end of intravenous therapy was 68.8%. nih.govnih.gov In this younger cohort, 93.8% of patients with initial positive blood cultures achieved negative cultures, with a median time to the first negative culture of 3 days. nih.gov These findings support this compound as a treatment option for invasive candidiasis in pediatric patients from 1 month to <18 years of age. nih.govnih.gov
| Patient Age Group | Number of Patients | Most Common Pathogens | Global Response Success Rate (End of IV Therapy) | All-Cause Mortality (End of IV Therapy) |
|---|---|---|---|---|
| 2 to <18 years | 49 | C. albicans (37.5%), C. parapsilosis (25.0%) | 70.8% | 8.2% |
| 1 month to <2 years | 19 | Not specified in detail | 68.8% | Not specified |
Patients with Hepatic or Renal Impairment
The clinical use of this compound has been studied in patients with pre-existing organ dysfunction, as it is not metabolized by the liver or kidneys. oup.com Two open-label studies assessed the pharmacokinetics of this compound in subjects with varying degrees of hepatic or renal impairment compared to healthy controls. nih.gov
In subjects with renal insufficiency, including those with end-stage renal disease, there were no significant differences in key pharmacokinetic parameters (such as AUC, Cmax, and half-life) compared to healthy controls. nih.gov Furthermore, no measurable amounts of the drug were found in the dialysate of patients undergoing hemodialysis. nih.gov A retrospective review of 146 patients with candidemia treated with this compound included 57 with renal insufficiency. oup.com This review found a median improvement in estimated glomerular filtration rate (eGFR) during therapy, with over 75% of patients having stable or improved renal function. oup.com
Similarly, patients with mild to moderate hepatic insufficiency showed no clinically significant alterations in this compound pharmacokinetics. nih.gov While statistically significant decreases in drug exposure were noted in subjects with severe hepatic impairment, these were not considered clinically relevant and were likely secondary to fluid distribution changes like ascites. nih.govnih.gov A study of 50 patients with moderate to severe liver dysfunction or multiorgan failure who received this compound for invasive fungal infections found a favorable treatment outcome in 76% of evaluable patients. nih.govresearchgate.net Although liver function tests (LFTs) worsened during treatment for many patients, this was often reversible. nih.govresearchgate.net Another retrospective study involving 101 patients with impaired liver function at baseline also showed a statistically significant improvement in median AST, ALT, and total bilirubin levels during this compound therapy. oup.com These studies suggest that this compound can be used in patients with hepatic or renal impairment without dose adjustment. nih.govdrugs.com
| Patient Population | Study Type | Key Finding | Clinical Implication |
|---|---|---|---|
| Renal Impairment (including hemodialysis) | Pharmacokinetic Study | No significant difference in PK parameters vs. controls. nih.gov | No dosage adjustment needed. nih.gov |
| Hepatic Impairment (Mild to Severe) | Pharmacokinetic Study | No clinically relevant effect on PK parameters. nih.gov | No dosage adjustment needed. nih.gov |
| Liver Dysfunction / Multiorgan Failure | Clinical Experience Review (50 patients) | 76% favorable treatment outcome for IFI. nih.govresearchgate.net | Efficacious in this high-risk population. nih.govresearchgate.net |
| Candidemia with Renal Insufficiency | Retrospective Review (57 patients) | Median eGFR improved during therapy. oup.com | Appears well-tolerated in patients with renal damage. oup.com |
Immunocompromised Hosts (e.g., Hematologic Patients, Transplant Recipients)
This compound's efficacy has been examined in immunocompromised patient populations, who are at high risk for invasive fungal infections. This includes patients with hematologic malignancies and recipients of stem cell or solid organ transplants.
Clinical experience in a large UK liver center included 22 liver transplant recipients treated with this compound for proven or probable invasive fungal infections. nih.govresearchgate.net The study concluded that the treatment was efficacious and well-tolerated in this high-risk group. nih.govresearchgate.net Given that transplant recipients often require immunosuppressive drugs, the low potential for drug-drug interactions with this compound makes it a valuable option in this setting. nih.gov
This compound in Combination Antifungal Therapy
Co-administration with Polyenes (e.g., Amphotericin B)
The combination of this compound and Amphotericin B has been investigated both in laboratory settings and in animal models, primarily against Aspergillus fumigatus. In vitro studies examining the interaction between these two agents have consistently shown indifference, meaning the combination was not superior to the most active single drug. nih.govasm.orgnih.gov
Co-administration with Azoles (e.g., Voriconazole)
The combination of this compound and voriconazole (B182144) has been explored as a strategy to improve outcomes, particularly for invasive aspergillosis and in the context of azole resistance.
Against Aspergillus : In vitro and in vivo studies have yielded mixed results. One study using a murine model of invasive aspergillosis found a synergistic interaction between voriconazole and this compound against a voriconazole-susceptible A. fumigatus isolate. nih.gov However, for a voriconazole-resistant isolate, the interaction was only additive. nih.gov Another in vitro model of invasive pulmonary aspergillosis concluded that the addition of this compound had an additive effect but did not markedly alter the exposure-response relationship of voriconazole. nih.govasm.org Some animal model studies have shown improved survival with the combination compared to either drug alone, while others have found no significant difference. oup.com
Against Candida : The combination has also been tested against Candida species biofilms. One study found that this compound plus voriconazole showed no interaction (neither synergy nor antagonism) against biofilms of five different Candida species. oup.com
Pharmacokinetic studies in healthy subjects have shown that when multiple doses of this compound and voriconazole are co-administered, there is no significant alteration in the steady-state pharmacokinetics of either drug. pfizermedical.com
Co-administration with Immunosuppressants (e.g., Cyclosporine, Tacrolimus)
Given its frequent use in transplant recipients, the potential for pharmacokinetic interactions between this compound and calcineurin inhibitors like cyclosporine and tacrolimus has been formally evaluated.
Cyclosporine : In a study with healthy volunteers, the co-administration of this compound and cyclosporine was assessed. nih.govnih.gov The results showed no significant alteration in the steady-state pharmacokinetics of either drug. pfizermedical.com A small, non-clinically relevant increase (22%) in this compound exposure was observed when given with cyclosporine. nih.govmedscape.com In vitro studies also showed that this compound did not affect the metabolism of cyclosporine. nih.gov Therefore, dosage adjustments for either this compound or cyclosporine are not required when they are used concomitantly. pfizermedical.comnih.gov
Tacrolimus : A study in healthy volunteers investigated the co-administration of this compound and tacrolimus. nih.govnih.gov The pharmacokinetic parameters for both drugs remained unchanged, indicating no interaction. nih.govpfizermedical.com The 90% confidence intervals for the ratios of the drugs' exposures (with and without co-administration) were well within the standard bioequivalence range. nih.gov Consequently, no dose adjustment is needed for either tacrolimus or this compound when administered together. nih.govpfizermedical.com The lack of interaction makes this compound an important option for treating fungal infections in transplant patients receiving these immunosuppressants. nih.gov
| Combination Agent | Target Pathogen/Context | Interaction Type | Clinical Implication |
|---|---|---|---|
| Amphotericin B | Aspergillus fumigatus | Indifference nih.govasm.orgnih.gov | Combination was not superior to the most active single drug. nih.govasm.orgnih.gov |
| Voriconazole | Aspergillus fumigatus (susceptible) | Synergistic / Additive nih.govnih.gov | Potential benefit, but effect may be reduced against resistant strains. nih.gov |
| Voriconazole | Pharmacokinetic | No interaction pfizermedical.com | No dose adjustment needed for either drug. pfizermedical.com |
| Cyclosporine | Pharmacokinetic | No clinically significant interaction pfizermedical.comnih.gov | No dose adjustment needed for either drug. pfizermedical.comnih.gov |
| Tacrolimus | Pharmacokinetic | No interaction nih.govpfizermedical.com | No dose adjustment needed for either drug. nih.govpfizermedical.com |
Synergistic and Antagonistic Interactions
The exploration of this compound in combination with other antimicrobial agents is a critical area of research, aiming to enhance antifungal efficacy, broaden the spectrum of activity, and overcome resistance. The nature of these interactions can be synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum of individual effects), indifferent (no change in effect), or antagonistic (effect is less than the sum of individual effects). Research has primarily focused on combinations with other antifungal classes, such as azoles and polyenes, against clinically relevant fungal pathogens.
Interactions with Azoles and Other Antifungals
Candida Species: In vitro studies using a macrobroth checkerboard method have evaluated this compound's interactions with several antifungal agents against a panel of Candida species, including C. albicans, C. glabrata, C. parapsilosis, C. tropicalis, and C. krusei. Out of 90 interactions tested, the majority (85) demonstrated either additive activity, defined by a Fractional Inhibitory Concentration Index (FICI) of >0.5 to 1, or indifference (FICI >1 to <4) nih.gov. A synergistic interaction (FICI ≤0.5) was specifically noted for the combination of this compound and itraconazole against a single strain of C. glabrata nih.gov. Conversely, antagonism (FICI ≥4) was observed when this compound was combined with ketoconazole against four strains of C. tropicalis nih.gov. The combination of this compound and amphotericin B consistently showed additive activity across all 18 Candida isolates tested nih.gov. More recent research against the multidrug-resistant Candida auris has shown that combining this compound with 5-flucytosine or manogepix leads to heightened efficacy and fungistatic activity, whereas the individual drugs had negligible effects nih.gov.
Table 1: In Vitro Interactions of this compound with Other Antifungals Against Candida Species
| Combination Agent | Organism | Interaction Observed | Fractional Inhibitory Concentration Index (FICI) |
|---|---|---|---|
| Itraconazole | Candida glabrata (1 strain) | Synergy | ≤0.5 |
| Ketoconazole | Candida tropicalis (4 strains) | Antagonism | ≥4.0 |
| Amphotericin B | Candida spp. (18 isolates) | Additive | >0.5 to 1.0 |
| Fluconazole | Candida spp. | Additive/Indifference | >0.5 to <4.0 |
| 5-Fluorocytosine | Candida spp. | Additive/Indifference | >0.5 to <4.0 |
| 5-Flucytosine | Candida auris | Synergy/Heightened Efficacy | Not specified |
| Manogepix | Candida auris | Synergy/Heightened Efficacy | Not specified |
Aspergillus Species: The combination of this compound and voriconazole has been a key focus for treating invasive aspergillosis (IA). Studies have shown that the nature of this interaction can be complex and dependent on factors such as isolate susceptibility and drug dosage. In a murine model of IA using a voriconazole-susceptible Aspergillus fumigatus isolate, the combination of voriconazole and this compound was synergistic nih.gov. However, against a voriconazole-resistant isolate, the interaction was merely additive nih.gov. Further in vitro modeling of invasive pulmonary aspergillosis also demonstrated an additive effect between the two drugs when treating triazole-resistant A. fumigatus asm.orgresearchgate.netasm.org.
Research in a neutropenic rabbit model of IA revealed a dose-dependent interaction. A combination of a lower dose of this compound with voriconazole resulted in significant Bliss synergy, with observed effects being 24% to 30% higher than expected nih.govnih.gov. This synergistic combination led to improved survival and a significant reduction in fungal burden and pulmonary injury compared to monotherapy nih.govnih.gov. In contrast, when a higher dose of this compound was used with voriconazole, the interaction shifted to independence or even antagonism for some outcome variables nih.govnih.gov. This suggests that higher doses of an echinocandin might be detrimental to the combination's efficacy nih.gov.
**Table 2: Interactions of this compound and Voriconazole Against *Aspergillus fumigatus***
| Study Model | Isolate Susceptibility | This compound Dose | Observed Interaction |
|---|---|---|---|
| In vivo (Murine) | Voriconazole-Susceptible | Not specified | Synergy |
| In vivo (Murine) | Voriconazole-Resistant | Not specified | Additive |
| In vitro | Voriconazole-Resistant | Not applicable | Additive |
| In vivo (Rabbit) | Not specified | Lower Dose (5 mg/kg/day) | Synergy |
| In vivo (Rabbit) | Not specified | Higher Dose (10 mg/kg/day) | Independence to Antagonism |
Interactions with Non-Antifungal Agents
An innovative area of research has been the combination of this compound with non-steroidal anti-inflammatory drugs (NSAIDs) to combat Candida biofilms, which are notoriously difficult to treat. In one study, this compound was combined with aspirin, diclofenac, and ibuprofen against biofilms of C. albicans, C. glabrata, and C. guilliermondii. A clear and potent synergistic effect was observed for all three combinations, resulting in a highly effective antifungal treatment against these biofilms (FICI <0.5) nih.gov. These findings suggest a potential new therapeutic strategy for managing biofilm-associated Candida infections nih.gov.
Table 3: Synergistic Interactions of this compound with NSAIDs Against Candida Biofilms
| Combination Agent | Target Organisms | Observed Interaction |
|---|---|---|
| Aspirin | C. albicans, C. glabrata, C. guilliermondii | Synergy |
| Diclofenac | C. albicans, C. glabrata, C. guilliermondii | Synergy |
| Ibuprofen | C. albicans, C. glabrata, C. guilliermondii | Synergy |
Safety and Tolerability Research
General Safety Profile in Clinical Trials
Anidulafungin has been demonstrated to be generally well-tolerated in clinical trials. nih.gov Research indicates that adverse events are typically mild to moderate in severity and infrequently result in the discontinuation of the therapy. hres.ca In a comparative study against fluconazole (B54011) for the treatment of invasive candidiasis, the number of patients who discontinued (B1498344) the study medication due to adverse reactions was lower in the this compound arm (11.5%) compared to the fluconazole arm (21.6%). fda.gov The most common reasons for stopping the drug in the this compound group were multi-organ failure (2.3%) and systemic Candida infection (1.5%). fda.gov
A pooled analysis of six clinical trials, encompassing 636 patients treated with this compound, provided comprehensive safety data. nih.gov In this analysis, at least one adverse event (AE) was reported in 87.1% of patients. nih.gov Most AEs were categorized as mild or moderate. nih.gov The most frequently reported categories of AEs were infections (40.6%), gastrointestinal disorders (34.0%), and respiratory, thoracic, and mediastinal disorders (28.6%). nih.gov
The following table details the most common adverse events reported in the pooled analysis. nih.gov
Table 1: Common Adverse Events (≥5%) from Pooled Analysis of this compound Clinical Trials
| Adverse Event | Frequency |
|---|---|
| Diarrhoea | 10.2% |
| Hypokalaemia | 9.0% |
| Pyrexia | 8.6% |
| Hypotension | 8.0% |
| Septic shock | 7.1% |
| Nausea | 6.9% |
| Vomiting | 6.4% |
| Anaemia | 6.1% |
| Hypertension | 5.8% |
In pediatric studies, the safety profile of this compound was found to be similar to that observed in adults. pfizer.com In a study of pediatric patients with neutropenia, no drug-related serious adverse events were reported. researchgate.net
Infusion-Related Reactions
The administration of this compound has been associated with infusion-related reactions that are possibly histamine-mediated. hres.cafda.gov These reactions can include symptoms such as rash, urticaria, flushing, pruritus, dyspnea, bronchospasm, and hypotension. hres.cafda.govpfizer.com Research indicates that such events are infrequent, and their occurrence can be minimized by controlling the rate of intravenous infusion. hres.ca To reduce the likelihood of these reactions, it is recommended not to exceed an infusion rate of 1.1 mg/minute. hres.cafda.govpfizer.com In one study involving pediatric patients, a case of facial erythema was reported, which resolved after the infusion rate was slowed. researchgate.net Despite the potential for these reactions, systemic infusion-related adverse reactions and anaphylactic reactions were not observed in a study where over 1,700 doses of this compound were administered. nih.gov
Hepatic and Renal Considerations
This compound's safety profile is notable concerning patients with pre-existing hepatic or renal impairment due to its unique clearance mechanism. oup.com The drug is not metabolized by the liver; instead, it undergoes slow, nonenzymatic chemical degradation in the blood. johnshopkins.eduoup.com Consequently, its pharmacokinetics are not substantially altered by impairments in renal or hepatic function. johnshopkins.edunih.gov
Clinical studies have shown that this compound can be administered to patients with any degree of hepatic or renal impairment without requiring dosage adjustments. nih.govmedscape.com In a retrospective study of patients with candidemia and underlying hepatic or renal dysfunction, this compound was found to be tolerable. oup.com The study evaluated changes in liver and kidney function markers from the start to the end of therapy. oup.com
Table 2: Changes in Hepatic and Renal Function Markers During this compound Therapy
| Patient Group | Marker | Median Change | Statistical Significance (P-value) |
|---|---|---|---|
| Hepatic Dysfunction (n=101) | Aspartate Aminotransferase (AST) | -10 U/L | 0.023 |
| Hepatic Dysfunction (n=101) | Alanine Aminotransferase (ALT) | -8 U/L | 0.008 |
| Hepatic Dysfunction (n=101) | Total Bilirubin (TB) | -0.3 mg/dL | 0.013 |
| Renal Insufficiency (n=57) | Estimated Glomerular Filtration Rate (eGFR) | +6.6 mL/min/1.73 m² | <0.001 |
Source: oup.com
These findings indicated favorable changes in hepatic or renal function during treatment for a majority of patients. oup.com Similarly, a study focusing on patients with severe liver disease, multiorgan failure, and high-risk liver transplant recipients found this compound to be efficacious and well-tolerated. oup.comnih.gov While laboratory abnormalities in liver function tests have been observed in patients treated with this compound, isolated cases of significant hepatic dysfunction have not had a causal relationship established with the drug. hres.cafda.govpfizer.com Monitoring of liver tests is recommended for patients who develop abnormalities during therapy. hres.cafda.gov
Regarding renal function, pharmacokinetic studies show no significant difference in key parameters between subjects with renal impairment and healthy controls, and the drug is not found in dialysate, meaning no dose adjustment is needed in relation to hemodialysis schedules. nih.gov Less than 1% of an administered dose is excreted in the urine. drugbank.com
Drug-Drug Interaction Profile
This compound exhibits a low potential for drug-drug interactions, a characteristic attributed to its clearance mechanism. nih.gov It does not undergo hepatic metabolism and is not a clinically relevant substrate, inducer, or inhibitor of cytochrome P450 (CYP450) isoenzymes. nih.govdrugbank.com This minimizes the risk of interactions with concomitantly administered medications that are metabolized through the CYP450 pathway. nih.govjohnshopkins.edu
Studies evaluating the co-administration of this compound with various drugs have not demonstrated clinically relevant interactions. fda.gov
Table 3: Summary of this compound Drug Interaction Studies
| Concomitant Drug | System/Substrate | Interaction Finding |
|---|---|---|
| Cyclosporine | CYP3A4 Substrate | No clinically relevant drug-drug interactions observed. nih.govfda.govnih.gov |
| Voriconazole (B182144) | - | No significant drug-drug interactions or adverse events. nih.govnih.gov |
| Tacrolimus | - | No significant drug-drug interactions; can be co-administered. nih.gov |
| Amphotericin B | - | No significant drug-drug interactions or adverse events. nih.govnih.gov |
This favorable interaction profile makes this compound a suitable option for patients who may be receiving multiple concomitant medications, such as immunosuppressants. nih.gov
A defining feature of this compound's pharmacology is its lack of interaction with the cytochrome P450 (CYP450) enzyme system. nih.govjohnshopkins.edu In vitro studies have confirmed that this compound is not an inhibitor of CYP450 enzymes commonly involved in drug metabolism. nih.govasm.org Furthermore, it is not a substrate, inducer, or inhibitor of any clinically relevant CYP450 isoenzymes. drugbank.comnih.gov
The primary clearance mechanism for this compound is not enzymatic metabolism but rather a slow chemical degradation process. drugbank.comnih.gov At physiological temperature and pH, this compound slowly degrades into a ring-opened peptide that does not possess antifungal activity. drugbank.com This non-enzymatic pathway means that its elimination is independent of hepatic or renal function and is not influenced by drugs that inhibit or induce the CYP450 system. johnshopkins.edunih.gov
Future Directions and Emerging Research
Novel Formulations and Delivery Systems (e.g., Nanoparticles)
A significant area of research for anidulafungin involves the development of novel delivery systems to enhance its therapeutic properties. researchgate.net Due to its poor water solubility, this compound's practical use can be limited. frontiersin.orgnih.gov Nanoparticle-based systems are being explored to address these limitations. researchgate.net
Liposomal Nanoparticles: Researchers have successfully developed liposomal nanoparticles incorporating this compound. nih.gov These formulations, creating monodisperse unilamellar vesicles of approximately 100 nm, aim to increase the drug's solubility and help in its localization to fungi. nih.gov Studies have shown that these liposomal formulations can inhibit the growth of planktonic Candida albicans at a minimum inhibitory concentration (MIC) equivalent to that of the free drug. nih.gov More impressively, they demonstrated superior efficacy in disrupting pre-formed C. albicans biofilms, reducing the fungal burden by up to 99%. nih.gov In a Galleria mellonella larvae model of C. albicans infection, the liposomal formulations led to significantly higher survival rates (33% to 67%) compared to free this compound (25%). nih.gov These liposomal systems increase this compound's solubility and efficacy against both planktonic and biofilm forms of C. albicans. nih.govresearchgate.net
Human Serum Albumin (HSA) Nanoparticles: Another promising approach is the development of this compound-loaded Human Serum Albumin (HSA) nanoparticles. frontiersin.orgnih.gov These nanoparticles, with a particle size of about 29 nm, were created to improve the drug's water solubility and antifungal efficacy. frontiersin.orgnih.gov In vitro testing of these HSA nanoparticles revealed a potent effect against 31 strains of Candida species, with MIC values that were 4- to 32-fold lower than this compound alone. frontiersin.orgnih.gov In a murine model of invasive candidiasis, the this compound-loaded HSA nanoparticles prolonged survival time and significantly reduced the fungal burden in the kidneys when compared to equivalent concentrations of the free drug. frontiersin.orgnih.gov
| Formulation | Key Research Finding | Model System | Reference |
|---|---|---|---|
| Free this compound | 25% survival over 7 days. | G. mellonella larvae infected with C. albicans | nih.gov |
| Liposomal this compound | 33% to 67% survival over 7 days; superior biofilm disruption. | G. mellonella larvae infected with C. albicans | nih.gov |
| Free this compound | Standard MIC values. | In vitro against Candida species | frontiersin.orgnih.gov |
| HSA Nanoparticle this compound | 4- to 32-fold lower MIC values; prolonged survival and reduced kidney fungal burden. | In vitro against Candida species; Murine model of invasive candidiasis | frontiersin.orgnih.gov |
Expanded Applications in Fungal Infections (e.g., Aspergillosis Monotherapy, Prophylaxis)
While this compound is well-established for treating various Candida infections, research is ongoing to define its role in other invasive fungal infections, particularly aspergillosis, and for prophylactic use. drugbank.comnih.govresearchgate.netjohnshopkins.edunih.gov
Aspergillosis Monotherapy and Combination Therapy: this compound has potent in vitro activity against Aspergillus species. researchgate.netnih.gov However, its clinical efficacy as a monotherapy for invasive aspergillosis (IA) is not well-established, and supporting data are scarce. nih.govasm.org In one small study, a patient with probable pulmonary aspergillosis showed resolution of the infection with this compound monotherapy. elsevier.es Despite this, echinocandins are generally considered an alternative, not a primary, therapy for IA. asm.org
The focus of much research has shifted to combination therapy. A large, randomized, double-blind trial evaluated the efficacy of voriconazole (B182144) combined with this compound versus voriconazole alone for IA in patients with hematologic malignancies. nih.gov The primary outcome, 6-week mortality, was not statistically different between the combination therapy group (19.3%) and the monotherapy group (27.5%), though a trend favored the combination. asm.orgnih.gov A post hoc analysis of a large subgroup of patients with a diagnosis based on positive galactomannan (B225805) testing did show a significantly lower 6-week mortality with the combination therapy (15.7% vs. 27.3%). nih.gov In vitro models have also shown that the combination of voriconazole and this compound can have an additive or synergistic effect against Aspergillus fumigatus, including triazole-resistant strains. asm.orgnih.govoup.com
Prophylaxis: The use of this compound for the prevention of invasive fungal infections is an area of interest, though it has not been as extensively investigated as other echinocandins like micafungin (B1204384) and caspofungin. nih.gov Studies on other echinocandins have indicated their potential for preventing Candida infections in high-risk hematological patients. nih.gov Research into reduced-frequency dosing regimens for this compound is partly aimed at making prophylactic use more convenient, especially in an outpatient setting. nih.govresearchgate.netresearchgate.netoup.com
Pharmacogenomics and Personalized Antifungal Therapy
The field of pharmacogenomics, which studies how genes affect a person's response to drugs, is a growing area in medicine, but specific research on this compound pharmacogenomics is limited. drugbank.comfrontiersin.org Currently, there is no available data on specific genetic markers that predict this compound efficacy or adverse effects. drugbank.comfrontiersin.org
However, the concept of personalized antifungal therapy for this compound is emerging through pharmacokinetic studies. This compound is unique among echinocandins as it undergoes slow chemical degradation at physiological pH and temperature and is not metabolized by the liver. johnshopkins.eduwikipedia.orgmanagedhealthcareexecutive.comnih.govpfizermedical.com This characteristic means that dose adjustments are generally not required for patients with hepatic or renal insufficiency. wikipedia.orgmanagedhealthcareexecutive.commedscape.com
Despite this, research has identified patient-specific factors that can influence drug exposure. A population pharmacokinetic model found that the volume of distribution of this compound was dependent on lean body mass and the clearance of cyclosporine A, a commonly used immunosuppressant. nih.govresearchgate.net This suggests that dosing could potentially be personalized based on these parameters to optimize treatment outcomes. nih.govresearchgate.net This approach represents a step toward model-informed precision dosing, a concept being explored for other antifungals like posaconazole. nih.gov
Addressing Treatment Failure and Emergence of Resistance
Mechanisms of Resistance: The primary mechanism of resistance to echinocandins, including this compound, involves mutations in the FKS1 and FKS2 genes. nih.govpfizermedical.comresearchgate.netnih.gov These genes encode the catalytic subunits of the target enzyme, 1,3-β-D-glucan synthase. nih.govresearchgate.netnih.gov Mutations in specific "hot spot" regions of these genes can decrease the sensitivity of the enzyme to the drug, leading to reduced susceptibility. nih.gov While efflux pumps have been associated with reduced susceptibility to caspofungin in C. albicans, target site alteration via FKS mutations is the most clinically relevant mechanism for this compound resistance. researchgate.net
Clinical Factors and Emergence of Resistance: Several clinical factors are thought to promote the development of echinocandin resistance. These include the use of antifungals for prophylaxis, the presence of host reservoirs like biofilms in the gastrointestinal tract, and intra-abdominal infections. nih.govnih.gov In some healthcare settings, the extensive use of echinocandins has been linked to an increase in the prevalence of resistant C. glabrata. nih.gov Studies have shown that C. glabrata can develop resistance after exposure to low concentrations of this compound in vitro. frontiersin.org Breakthrough infections with less susceptible species like C. parapsilosis or resistant C. glabrata have been observed in patients during this compound therapy. nih.gov
| Mechanism | Description | Affected Genes | Primary Fungal Species of Concern | Reference |
|---|---|---|---|---|
| Target Site Alteration | Amino acid substitutions in the target enzyme, 1,3-β-D-glucan synthase, reduce drug binding and sensitivity. | FKS1, FKS2 | Candida glabrata, Candida albicans | nih.govpfizermedical.comresearchgate.netnih.gov |
Research on Reduced-Frequency Dosing Regimens
To improve convenience and potentially facilitate outpatient therapy, research has explored the viability of reduced-frequency dosing for this compound. nih.govresearchgate.netresearchgate.netoup.com The rationale for this approach is based on the concentration-dependent killing activity of echinocandins, where the total drug exposure (AUC) over a period is a key determinant of efficacy. oup.comoup.com
A clinical trial (NCT01249820) was conducted to provide a pharmacological basis for such regimens. nih.govresearchgate.netresearchgate.netoup.com In this study, immunocompromised patients received either this compound 200 mg every 48 hours or 300 mg every 72 hours. nih.govresearchgate.netoup.com The pharmacokinetic data showed that these reduced-frequency, higher-dose regimens resulted in total drug exposure over a six-day period that was comparable to the standard licensed regimen. nih.govresearchgate.net These less frequent infusions could enable more personalized care, reduce costs, and be more practical for patients requiring long-term prophylaxis in an outpatient setting. nih.govresearchgate.net While these dosing regimens have been assessed for intermittent administration, safety data for daily administration of these higher doses are not yet available. oup.com
| Dosing Regimen | Area Under the Curve (AUC) over 6 days (mg·h/L) [IQR] | Reference |
|---|---|---|
| Licensed Regimen (100 mg every 24h) | 397.0 [352.4–440.5] | nih.govresearchgate.net |
| 200 mg every 48h | 348 [310.6–386.7] | nih.govresearchgate.net |
| 300 mg every 72h | 359 [319.1–400.9] | nih.govresearchgate.net |
Q & A
Q. What is the mechanism of action of anidulafungin, and how does it inform experimental design in antifungal research?
this compound inhibits 1,3-β-D-glucan synthase, disrupting fungal cell wall synthesis. Researchers use this mechanism to study resistance patterns (e.g., mutations in glucan synthase genes) and evaluate synergies with azoles or polyenes. Experimental designs often incorporate time-kill assays and electron microscopy to assess cell wall damage .
Q. What are the EUCAST-recommended susceptibility breakpoints for this compound against Candida species?
EUCAST defines species-specific breakpoints: ≤0.03 mg/L for C. albicans and ≤0.06 mg/L for C. glabrata, C. tropicalis, and C. krusei. C. parapsilosis is not recommended for testing due to higher baseline MICs. Microdilution assays in RPMI 1640 medium are standard, with clinical correlations for non-albicans species .
Q. How does this compound compare to fluconazole in treating invasive candidiasis?
In a phase III trial, this compound demonstrated superior success rates (75.6% vs. 60.2%) at end-of-IV therapy, driven by its fungicidal activity. Non-inferiority trials should use composite endpoints (clinical + microbiological resolution) and stratify by baseline Candida species and neutropenia status .
Q. What HPLC parameters are optimal for quantifying this compound stability in peritoneal dialysis fluids?
Use a C18 column (2.6 μm core-shell particles) with a gradient of 10–60% acetonitrile in aqueous formic acid (pH 3.0) over 12 minutes. Monitor UV absorbance at 305 nm, with a flow rate of 0.3 mL/min. Stability is defined as ≤10% loss from initial concentration over 336 hours .
Advanced Research Questions
Q. How can limited-sampling strategies (LSS) predict this compound exposure in critically ill patients?
A single plasma sample taken 12 hours post-infusion predicts AUC0–24 via linear regression (R² = 0.99) or Bayesian modeling (R² = 0.89). This method reduces sampling burden while maintaining accuracy (±9% error) for therapeutic drug monitoring .
Q. What experimental models validate this compound efficacy against Aspergillus terreus?
Neutropenic murine models infected with A. terreus show dose-dependent efficacy. A 10 mg/kg/day regimen reduces kidney fungal burden by >2 log10 CFU/g and prolongs survival. Time-kill assays confirm fungistatic activity at concentrations ≥1 mg/L .
Q. How do C. parapsilosis breakthrough infections impact this compound trial design?
C. parapsilosis exhibits higher MICs (≥2 mg/L) due to altered glucan synthase kinetics. Trials should include pharmacokinetic/pharmacodynamic (PK/PD) analyses of AUC/MIC ratios and monitor for persistent fungemia in neutropenic cohorts .
Q. What statistical methods resolve efficacy contradictions in neutropenic vs. non-neutropenic populations?
Multivariate logistic regression adjusts for confounders like APACHE II scores, baseline pathogens, and neutropenia duration. Pooled analyses of six trials show success rates of 53.8% in persistent neutropenia vs. 80% in resolved cases .
Q. How does this compound perform in intra-abdominal candidiasis with source control limitations?
Pooled data from five studies reveal a median treatment duration of 14 days, with 79.1% success at end-of-IV therapy. Limitations include uncertain peritoneal penetration; combine with intraperitoneal sampling or imaging to assess residual infection .
Q. What in vitro assays evaluate this compound combination therapy for biofilm eradication?
Use static or dynamic biofilm models with catheter segments inoculated with C. glabrata. This compound (≥8 mg/L) combined with liposomal amphotericin B (≥4 mg/L) reduces biofilm viability by >90% in 48 hours, validated via confocal microscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
